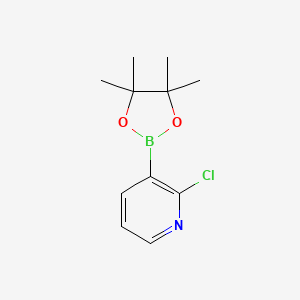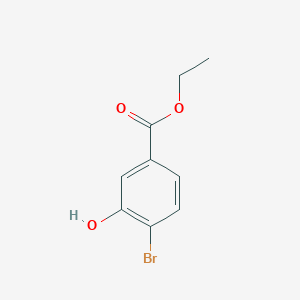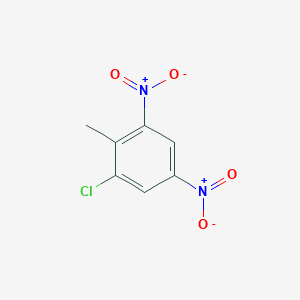
1-Cloro-2-metil-3,5-dinitrobenceno
Descripción general
Descripción
1-Chloro-2-methyl-3,5-dinitrobenzene (CMDNB) is an aromatic chemical compound that is commonly used as an intermediate in organic synthesis. It is also used in the manufacture of pharmaceuticals, fragrances, dyes and other products. CMDNB is a colorless, crystalline solid with a molecular weight of 207.55 g/mol and a melting point of 122-123°C. It is soluble in water, alcohols, and most organic solvents.
Aplicaciones Científicas De Investigación
Síntesis de compuestos orgánicos
1-Cloro-2-metil-3,5-dinitrobenceno: se utiliza en la síntesis de diversos compuestos orgánicos. Su reactividad debido a los grupos nitro lo convierte en un intermedio valioso en la creación de moléculas más complejas. Por ejemplo, puede sufrir reacciones de nitración o reducción adicionales para producir una gama de derivados que son útiles en productos farmacéuticos y agroquímicos .
Química analítica
En química analítica, este compuesto sirve como reactivo para la detección y determinación de compuestos de piridina. Su reactividad específica con las piridinas permite el análisis cualitativo o cuantitativo de estos compuestos en mezclas .
Investigación bioquímica
Este compuesto se ha utilizado en investigación bioquímica para evaluar la depleción del glutatión (GSH) intracelular de los eritrocitos. Esta aplicación es crucial para comprender el estrés oxidativo y su impacto en los glóbulos rojos .
Estudios de inhibición enzimática
This compound: actúa como un inhibidor irreversible de la reductasa de tioredoxina humana. Esta aplicación es significativa en el estudio del papel de la enzima y los posibles objetivos terapéuticos para enfermedades en las que se implica la reductasa de tioredoxina .
Ciencias de los materiales
En las ciencias de los materiales, los derivados de este compuesto se pueden utilizar en la síntesis de colorantes y pigmentos. Los grupos nitro se pueden transformar en varios grupos funcionales que imparten propiedades de color a las moléculas, lo que las hace adecuadas para su uso en colorantes .
Educación química
Este compuesto también se utiliza en la educación química para demostrar diversas reacciones y transformaciones químicas. Proporciona un ejemplo práctico de reacciones de sustitución electrofílica aromática y los principios de la síntesis orgánica.
Mecanismo De Acción
Target of Action
The primary target of 1-Chloro-2-methyl-3,5-dinitrobenzene is the aromatic ring of the compound . The compound undergoes a nucleophilic aromatic substitution reaction, where one of the substituents in the aromatic ring is replaced by a nucleophile .
Mode of Action
1-Chloro-2-methyl-3,5-dinitrobenzene interacts with its targets through a process known as nucleophilic aromatic substitution . This process involves the attack of a nucleophile on one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex . This complex is formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
Biochemical Pathways
The biochemical pathway affected by 1-Chloro-2-methyl-3,5-dinitrobenzene involves the displacement of the chloride ion from the compound by a nucleophile . This displacement occurs readily in ethanol solution at room temperature . The activating influence of the two nitro groups in the compound enhances the reactivity, making the displacement possible .
Pharmacokinetics
The compound’s reactivity and solubility in ethanol suggest that it may be readily absorbed and distributed in the body . The impact of these properties on the compound’s bioavailability would require further investigation.
Result of Action
The result of the action of 1-Chloro-2-methyl-3,5-dinitrobenzene is the formation of a new compound through the displacement of the chloride ion . This displacement results in a change in the molecular structure of the compound, which could potentially lead to different cellular effects .
Action Environment
The action of 1-Chloro-2-methyl-3,5-dinitrobenzene is influenced by environmental factors such as the presence of a nucleophile and the temperature of the reaction environment . For instance, the displacement of the chloride ion occurs readily in ethanol solution at room temperature . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.
Propiedades
IUPAC Name |
1-chloro-2-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPDWARCDGMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541004 | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96-90-2 | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



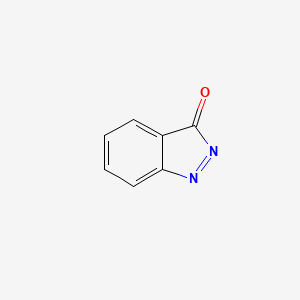
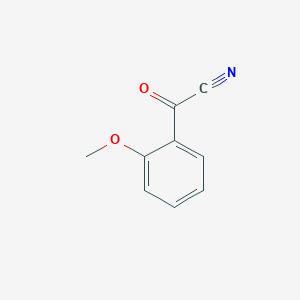



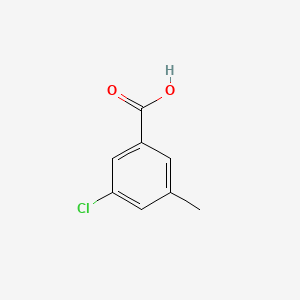


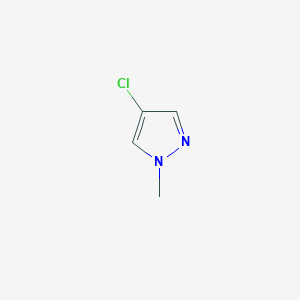
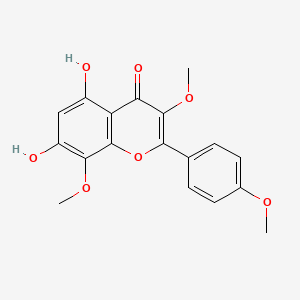
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)
